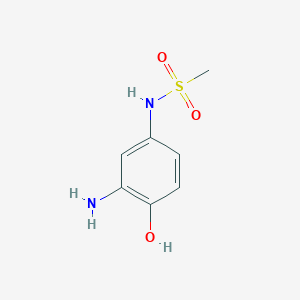
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a 2,3-dimethylbut-2-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile typically involves the reaction of 2,3-dimethylbut-2-en-1-yl halides with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction where the halide group is replaced by the benzonitrile group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Products include benzoic acid derivatives.
Reduction: Primary amines are formed.
Substitution: Various substituted benzonitriles are produced.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylbut-2-en-1-ol
- Benzoic acid, 3,3-dimethylbut-2-yl ester
Uniqueness
3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile is unique due to the presence of both a benzonitrile group and a 2,3-dimethylbut-2-en-1-yl chain, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
92756-72-4 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-(2,3-dimethylbut-2-enyl)benzonitrile |
InChI |
InChI=1S/C13H15N/c1-10(2)11(3)7-12-5-4-6-13(8-12)9-14/h4-6,8H,7H2,1-3H3 |
Clave InChI |
DHRFEZAQGLOVEY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CC1=CC(=CC=C1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)





![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)





![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
